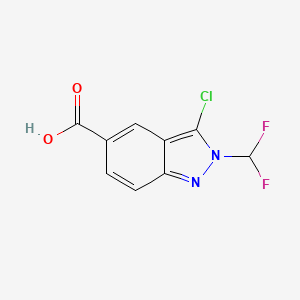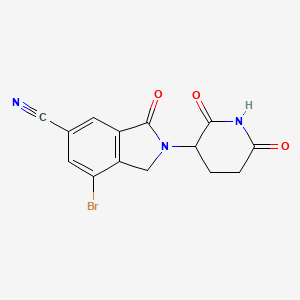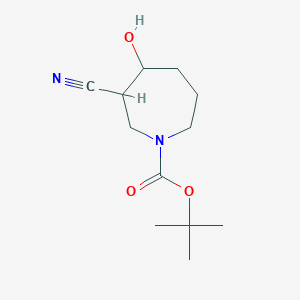![molecular formula C10H13NO3S B13913702 2-[(Cyclopentyloxy)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B13913702.png)
2-[(Cyclopentyloxy)methyl]-1,3-thiazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(Cyclopentyloxy)methyl]-1,3-thiazole-4-carboxylic acid is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Cyclopentyloxy)methyl]-1,3-thiazole-4-carboxylic acid typically involves the reaction of cyclopentanol with thiazole derivatives under specific conditions. One common method includes the use of cyclopentanol and thiazole-4-carboxylic acid in the presence of a dehydrating agent such as thionyl chloride. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated systems and reactors can also enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(Cyclopentyloxy)methyl]-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopentyloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiazole derivatives.
Wissenschaftliche Forschungsanwendungen
2-[(Cyclopentyloxy)methyl]-1,3-thiazole-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Wirkmechanismus
The mechanism of action of 2-[(Cyclopentyloxy)methyl]-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazole: The parent compound, which is a simpler structure without the cyclopentyloxy and carboxylic acid groups.
2-Methylthiazole: A derivative with a methyl group at the 2-position instead of the cyclopentyloxy group.
4-Carboxythiazole: A derivative with a carboxylic acid group at the 4-position but lacking the cyclopentyloxy group.
Uniqueness
2-[(Cyclopentyloxy)methyl]-1,3-thiazole-4-carboxylic acid is unique due to the presence of both the cyclopentyloxy and carboxylic acid groups, which confer specific chemical and biological properties. These functional groups can enhance the compound’s solubility, reactivity, and potential biological activity compared to simpler thiazole derivatives.
Eigenschaften
Molekularformel |
C10H13NO3S |
|---|---|
Molekulargewicht |
227.28 g/mol |
IUPAC-Name |
2-(cyclopentyloxymethyl)-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C10H13NO3S/c12-10(13)8-6-15-9(11-8)5-14-7-3-1-2-4-7/h6-7H,1-5H2,(H,12,13) |
InChI-Schlüssel |
LXGJMPRBZUHKIT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)OCC2=NC(=CS2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bicyclo[6.1.0]nonan-2-ol](/img/structure/B13913619.png)
![tert-Butyl 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-4H-benzo[b][1,4]oxazine-4-carboxylate](/img/structure/B13913628.png)

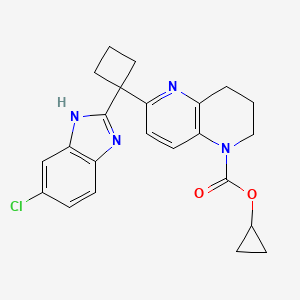
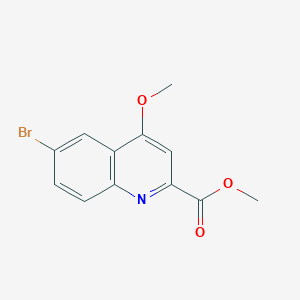

![Methyl pyrrolo[2,1-f][1,2,4]triazine-2-carboxylate](/img/structure/B13913660.png)
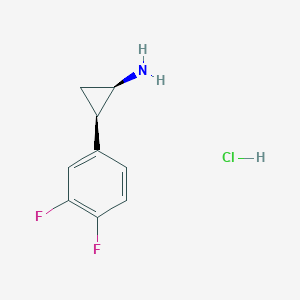
![Methyl [(phenacylcyanocarbonimidodithioyl)methyl]cyanocarbonimidodithioate](/img/structure/B13913671.png)

